molecular formula C6H5Cl2O3P B13768133 (3,5-dichlorophenyl)phosphonic Acid

(3,5-dichlorophenyl)phosphonic Acid

Cat. No.: B13768133
M. Wt: 226.98 g/mol
InChI Key: WVAACEGLTDVRCZ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)phosphonic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichlorophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides[][1].

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Alkyl or aryl-substituted phosphonic acids[][1].

Scientific Research Applications

Chemistry: Biology: Medicine: Industry:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5Cl2O3P

Molecular Weight

226.98 g/mol

IUPAC Name

(3,5-dichlorophenyl)phosphonic acid

InChI

InChI=1S/C6H5Cl2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

WVAACEGLTDVRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)P(=O)(O)O

Origin of Product

United States

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